2-Chloro-6-nitro-N-phenylaniline
Description
2-Chloro-6-nitro-N-phenylaniline (C₁₂H₈ClN₃O₂; molecular weight 269.66 g/mol) is an aromatic amine derivative featuring a nitro group at the 6-position, a chlorine atom at the 2-position, and a phenyl group attached to the amine nitrogen. This compound is structurally characterized by its electron-withdrawing substituents (Cl and NO₂), which significantly influence its electronic properties, solubility, and reactivity. For instance, chlorination of nitroaniline precursors using agents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) is a common strategy .
Properties
CAS No. |
35892-17-2 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-chloro-6-nitro-N-phenylaniline |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-7-4-8-11(15(16)17)12(10)14-9-5-2-1-3-6-9/h1-8,14H |
InChI Key |
KCIOLUSHFMDLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-Chloro-6-nitro-N-phenylaniline and related compounds:
Electronic and Steric Effects
- Nitro and Chlorine Positioning: The 2-chloro-6-nitro substitution pattern in this compound creates a meta-directing electronic environment, favoring electrophilic attacks at the 4-position.
- Amine Substituents : Replacing -NMe₂ (in 2-Chloro-N,N-dimethyl-6-nitroaniline) with -NHPh increases steric bulk, reducing solubility in polar solvents but enhancing thermal stability .
Key Takeaways
- Substituent Influence: The position and nature of substituents (e.g., -NO₂, -Cl, -F, -NMe₂ vs. -NHPh) dictate electronic behavior, solubility, and application scope.
- Synthetic Flexibility : NCS-mediated chlorination is versatile for nitroaniline derivatives but requires careful optimization for sterically hindered analogs like this compound.
- Emerging Applications : Fluorine- and chlorine-containing analogs show promise in medicinal chemistry, whereas nitro groups remain central to agrochemical design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
